

# Synergistic effects of glycyrrhetinic acid with chemotherapy agents

Author: BenchChem Technical Support Team. Date: December 2025



# Glycyrrhetinic Acid: A Potent Synergist in Chemotherapy

An Objective Comparison of Glycyrrhetinic Acid's Synergistic Effects with Standard Chemotherapeutic Agents

For researchers and drug development professionals, the quest for enhancing the efficacy of existing chemotherapy agents while minimizing their toxic side effects is a paramount objective. Glycyrrhetinic acid (GA), a natural triterpenoid derived from licorice root, has emerged as a promising candidate in combination therapies, demonstrating significant synergistic effects with several conventional cytotoxic drugs.[1][2] This guide provides a comparative analysis of the synergistic potential of glycyrrhetinic acid with key chemotherapy agents, supported by available experimental data.

# **Overview of Synergistic Combinations**

Glycyrrhetinic acid and its precursor, glycyrrhizin (GL), have been shown to enhance the anticancer activity of doxorubicin, cisplatin, paclitaxel, and 5-fluorouracil across various cancer cell lines and in vivo models.[1][3][4] The primary mechanisms underlying this synergy include increased intracellular drug accumulation, enhanced apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[5][6]

# **Quantitative Analysis of Synergism**



The following tables summarize the quantitative data from studies investigating the synergistic effects of glycyrrhetinic acid and its derivatives with different chemotherapy agents.

Table 1: Synergistic Effects of Glycyrrhetinic Acid with Doxorubicin

| Cancer Type   | Cell Line | Combination                                                   | Key Findings                                                                                                                                                              | Reference |
|---------------|-----------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer | MCF-7     | Doxorubicin +<br>Glycyrrhetinic<br>Acid (1:20 molar<br>ratio) | Optimal synergistic effect based on Combination Index (CI) value. Significantly enhanced cytotoxicity and apoptosis. Increased intracellular accumulation of Doxorubicin. | [5][6]    |
| Liver Cancer  | HepG2     | Doxorubicin + Glycyrrhetinic Acid (in polymeric micelles)     | Significant synergy in inhibiting cell proliferation and inducing apoptosis. Preferential accumulation at the tumor site in a xenograft model.                            | [7]       |

Table 2: Synergistic Effects of Glycyrrhizin (precursor to GA) with Cisplatin



| Cancer Type                   | Cell Line | Combination                                   | Key Findings                                                                                                                                                                                    | Reference |
|-------------------------------|-----------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Non-Small Cell<br>Lung Cancer | A549      | Cisplatin (20 μM)<br>+ Glycyrrhizin (2<br>mM) | Enhanced reduction in cell viability and colony formation compared to single agents. Increased DNA damage and apoptosis.                                                                        | [3][8]    |
| Ovarian Cancer                | A2780     | Cisplatin +<br>Glycyrrhizin                   | Synergistic effect observed (CI < 1). Significantly more effective in reducing cell viability, suppressing migration and colony formation, and inducing apoptosis compared to single therapies. | [4][9]    |

Table 3: Synergistic Effects of Glycyrrhetinic Acid Conjugates with Paclitaxel



| Cancer Type   | Cell Line                          | Combination                                                                | Key Findings                                                                                             | Reference |
|---------------|------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer | MDA-MB-231<br>(xenograft<br>model) | Paclitaxel-loaded Glycyrrhetinic acid-graft- Hyaluronic acid nanoparticles | Mean tumor inhibition ratio of 65.08%, significantly higher than paclitaxel alone.                       | [10]      |
| Various       | In vivo<br>neuropathy<br>model     | Paclitaxel +<br>Glycyrrhizic Acid                                          | Glycyrrhizic acid prevented paclitaxel-induced neuropathy by inhibiting its uptake into sensory neurons. | [11]      |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Synergy with Doxorubicin in Breast Cancer Cells

- Cell Line: Human breast adenocarcinoma cell line (MCF-7).
- Treatment: Cells were treated with various concentrations of Doxorubicin (Dox) and Glycyrrhetinic Acid (GA) to determine the optimal synergistic ratio. The combination of Dox and GA at a 1:20 molar ratio was identified as optimal.
- Cytotoxicity Assay: Cell viability was assessed using a standard MTT assay after treatment.
- Apoptosis Analysis: Apoptosis was evaluated by measuring the loss of mitochondrial membrane potential and through flow cytometry.
- Intracellular Doxorubicin Accumulation: The uptake of Doxorubicin in MCF-7 cells, with and without GA, was measured to determine the effect of GA on drug accumulation.



 In Vivo Studies: A mouse breast tumor model was used to evaluate the in vivo anti-tumor efficacy and cardiotoxicity of the Dox-GA combination.[5][6]

Synergy with Cisplatin in Non-Small Cell Lung Cancer Cells

- Cell Line: Human non-small cell lung cancer cell line (A549).
- Treatment: Cells were treated with Cisplatin (20 μM), Glycyrrhizin (2 mM), or a combination
  of both for 48 hours.
- Cell Viability and Colony Formation: Cell viability was measured by MTT assay, and the ability of cells to form colonies was assessed through a colony formation assay.
- DNA Damage Assessment: Comet assays were performed to evaluate the extent of DNA damage in the treated cells.
- Apoptosis and Cell Cycle Analysis: Apoptosis was analyzed using flow cytometry, and the expression of apoptosis and cell cycle-related proteins was determined by Western blotting.
   [3][8]

## **Signaling Pathways and Mechanisms of Action**

The synergistic effects of glycyrrhetinic acid are underpinned by its influence on various cellular signaling pathways.

In combination with doxorubicin, glycyrrhetinic acid promotes a mitochondrial-dependent apoptosis pathway.[5][6] It also down-regulates the VEGFR2-mediated pathway, leading to an anti-angiogenic effect.[5]





Click to download full resolution via product page

Caption: Synergistic mechanism of Glycyrrhetinic Acid and Doxorubicin.



When combined with cisplatin, glycyrrhizin (which is metabolized to glycyrrhetinic acid) enhances DNA damage and apoptosis in cancer cells.[3]



Click to download full resolution via product page

Caption: Synergistic mechanism of Glycyrrhizin and Cisplatin.

## **Experimental Workflow for Synergy Assessment**



The general workflow for assessing the synergistic effects of glycyrrhetinic acid with chemotherapy agents is outlined below.





Click to download full resolution via product page

Caption: General workflow for assessing synergistic anticancer effects.

## Conclusion

The available evidence strongly suggests that glycyrrhetinic acid and its derivatives are potent synergistic partners for a range of conventional chemotherapy drugs. By enhancing the cytotoxic effects against cancer cells and, in some cases, mitigating the adverse effects of chemotherapy, glycyrrhetinic acid holds significant promise for the development of more effective and safer cancer treatment regimens. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these combinations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The antitumor mechanism of glycyrrhetinic acid and its applications in cancer treatment -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Glycyrrhizin enhances the antitumor activity of cisplatin in non-small cell lung cancer cells by influencing DNA damage and apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhizic acid enhances the anticancer activity of cisplatin in the human ovarian cancer cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. Glycyrrhetinic acid-conjugated polymeric prodrug micelles co-delivered with doxorubicin as combination therapy treatment for liver cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]



- 10. Improved anti-tumor activity and safety profile of a paclitaxel-loaded glycyrrhetinic acid-graft-hyaluronic acid conjugate as a synergistically targeted drug delivery system PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycyrrhizic Acid Prevents Paclitaxel-Induced Neuropathy via Inhibition of OATP-Mediated Neuronal Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic effects of glycyrrhetinic acid with chemotherapy agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240380#synergistic-effects-of-glycyrrhetinic-acid-with-chemotherapy-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com